A Senior Application Scientist's Guide to 4-Fluoro-2-(methylamino)benzoic acid: Synthesis, Characterization, and Application
A Senior Application Scientist's Guide to 4-Fluoro-2-(methylamino)benzoic acid: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer medicinal chemists a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 4-Fluoro-2-(methylamino)benzoic acid, a member of the fluorinated anthranilic acid family, exemplifies a key building block in this paradigm. Its structure is a versatile starting point for the synthesis of complex molecules, finding utility in the development of kinase inhibitors and other targeted therapies.[2] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and safe handling, grounded in the practical insights of a senior application scientist.
Core Compound Identification and Physicochemical Profile
Precise identification is the bedrock of reproducible science. 4-Fluoro-2-(methylamino)benzoic acid is unequivocally identified by its Chemical Abstracts Service (CAS) number.
The compound's utility is largely dictated by its physicochemical properties, which are summarized below. These predicted and measured values are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [5] |
| Molecular Weight | 169.15 g/mol | [5] |
| Boiling Point | 313.6 ± 32.0 °C (Predicted) | [6] |
| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 1.74 ± 0.10 (Predicted) | [6] |
| Canonical SMILES | CNC1=C(C=CC(=C1)F)C(=O)O | [5] |
| InChIKey | NKTZRZBSADJAJL-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area | 49.3 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Synthesis Methodology: A Protocol Guided by Mechanistic Rationale
While numerous synthetic routes exist for fluorinated benzoic acids, a common and mechanistically sound approach for synthesizing 4-Fluoro-2-(methylamino)benzoic acid involves nucleophilic aromatic substitution (SNAr). The rationale for this choice lies in the starting material, 2,4-difluorobenzoic acid. The fluorine atom at the C2 position is highly activated towards substitution by the electron-withdrawing carboxylic acid group, making it a prime site for reaction with an amine nucleophile like methylamine. The fluorine at the C4 position is significantly less activated and remains intact, ensuring regioselectivity.
This method is often preferred over others, such as the Ullmann condensation which requires a copper catalyst and higher temperatures, because it proceeds under milder conditions and avoids heavy metal contamination in the final product.[7]
Logical Workflow for Synthesis
Caption: Proposed workflow for the synthesis of 4-Fluoro-2-(methylamino)benzoic acid.
Detailed Experimental Protocol
-
Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol) and potassium carbonate (17.5 g, 126.6 mmol).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 100 mL) followed by a 40% aqueous solution of methylamine (14.7 mL, 189.9 mmol). Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions, and a slight excess of the amine nucleophile drives the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-16 hours. Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidification and Precipitation: While stirring, slowly add 2M hydrochloric acid until the pH of the solution is approximately 2-3. A precipitate will form. Causality Note: Acidification protonates the carboxylate salt, causing the neutral, less soluble benzoic acid product to precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.
-
Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter and dry the purified crystals.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are indispensable for structural confirmation. The proton NMR will show characteristic peaks for the methyl group, the aromatic protons, and the amine and carboxylic acid protons. The fluorine NMR will confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts.
Analytical Workflow Diagram
Caption: Standard workflow for purity and identity confirmation via LC-MS.
Protocol: Purity Analysis by LC-MS/MS
This protocol outlines a general method for analyzing fluorinated benzoic acids, which serves as a robust quality control checkpoint.[8][9][10]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized 4-Fluoro-2-(methylamino)benzoic acid in methanol. Dilute this stock solution to 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 50-500 to find the parent ion ([M+H]⁺ ≈ 170.1).
-
Fragmentation: Perform a product ion scan (MS/MS) on the parent ion to confirm its structure through characteristic fragmentation patterns.
-
-
Data Analysis: Integrate the peak area in the chromatogram to determine purity (ideally >97%). Confirm the mass of the main peak corresponds to the expected molecular weight of the target compound.
Applications in Drug Development and Medicinal Chemistry
4-Fluoro-2-(methylamino)benzoic acid is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its bifunctional nature—a carboxylic acid for amide bond formation and a secondary amine—makes it a valuable building block.[11] The fluorinated anthranilic acid motif is present in several classes of drugs.
-
Kinase Inhibitors: Many modern kinase inhibitors utilize substituted aniline or benzoic acid scaffolds to interact with the hinge region of the kinase domain. The specific substitution pattern on the ring, including fluorine, is key to achieving potency and selectivity.[2]
-
Anti-inflammatory Agents: The core structure is related to fenamic acid NSAIDs.[7] Modifications to this scaffold have been explored to develop new anti-inflammatory drugs.[12]
-
Other Therapeutics: Its use extends to the synthesis of various heterocyclic systems and as a fragment in fragment-based drug discovery campaigns.[13]
Conceptual Relationship Diagram
Caption: Role of the title compound as a versatile synthetic intermediate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar fluorinated benzoic acids provide authoritative guidance.[14][15][16][17]
Hazard Profile (Anticipated):
-
Skin Irritation: Causes skin irritation.[17]
-
Serious Eye Damage: Causes serious eye irritation or damage.[15]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[17]
Recommended Handling Procedures:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[16]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
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Chemical-Suppliers. 4-Fluoro-2-(methylamino)benzoic acid | CAS 128992-62-1. Available from: [Link]
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PubChem. 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid | C14H12FNO2 | CID 13663231. Available from: [Link]
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National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1163-1167. Available from: [Link]
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PubChem. 2-(Dimethylamino)-4-fluorobenzoic acid | C9H10FNO2 | CID 69850588. Available from: [Link]
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PubChem. 4-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 3860639. Available from: [Link]
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Analytical Method Summaries. (2021). Available from: [Link]
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Organic Syntheses. 2-AMINO-3-FLUOROBENZOIC ACID. Available from: [Link]
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PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available from: [Link]
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ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
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PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]
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PubMed. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Available from: [Link]
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Eurofins. Analytical Method Summaries. Available from: [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
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